Dichloroiodomethane

Overview

Description

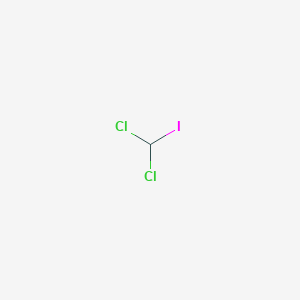

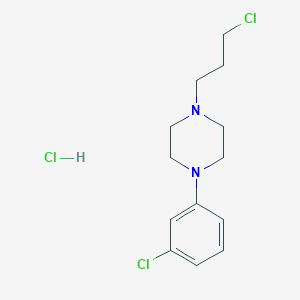

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odor . DCIM is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene . It decomposes in contact with air and light .

Synthesis Analysis

There are several known synthesis routes for Dichloroiodomethane. One method involves the reaction of chloroform with sodium iodide . Another method involves the reaction of chloroform with iodoethane . Older methods include distillation of iodoform with phosphorus pentachloride or mercuric chloride .

Molecular Structure Analysis

The molecular formula of Dichloroiodomethane is CHCl2I . The average mass is 210.829 Da and the monoisotopic mass is 209.849991 Da . The molecule contains a total of 4 bonds, including 3 non-H bonds .

Chemical Reactions Analysis

Dichloroiodomethane plays a crucial role in scientific research across multiple disciplines such as organic synthesis, analytical chemistry, and biochemistry. Within organic synthesis, it acts as both a solvent and a reagent for different reactions .

Physical And Chemical Properties Analysis

Dichloroiodomethane has a density of 2.4±0.1 g/cm3, a boiling point of 128.0±8.0 °C at 760 mmHg, and a vapor pressure of 13.2±0.2 mmHg at 25°C . The enthalpy of vaporization is 35.1±3.0 kJ/mol, and the flash point is 31.2±18.4 °C . The index of refraction is 1.589, and the molar refractivity is 29.3±0.3 cm3 .

Scientific Research Applications

Formation of Iodinated Trihalomethane Disinfection By-products

- Scientific Field : Environmental Chemistry .

- Application Summary : DCIM is involved in the formation of iodinated trihalomethanes (I-THMs), which are disinfection by-products in drinking water pipelines . These by-products have attracted attention due to their high toxicity .

- Methods of Application : The formation of I-THMs occurs during the co-oxidation of natural organic matter by lead dioxide (PbO2) and sodium hypochlorite (NaClO), which are commonly present in drinking water .

- Results : The study found that intracellular organic matter is more prone to forming I-THMs than humic acid and extracellular organic matter due to its specific structures . The presence of PbO2 in drinking water supply pipelines might change the risk of THMs .

Quantification in Human Blood

- Scientific Field : Analytical Toxicology .

- Application Summary : DCIM, along with bromochloroiodomethane, is quantified in human blood as part of a study on human exposure to iodo-THMs .

- Methods of Application : The analytes from the headspace above blood samples were extracted using solid-phase microextraction, then desorbed and separated by capillary gas chromatography, and analyzed by high-resolution mass spectrometry with multiple ion monitoring .

- Results : The method developed in this study can quantify parts-per-trillion levels of all analytes, with excellent precision of < 9% coefficient of variation . The method limit of detection was 2 ng/L for both DCIM and bromochloroiodomethane .

Safety And Hazards

Exposure to Dichloroiodomethane can cause eye and skin irritation, and prolonged skin exposure can cause severe chemical burns . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

dichloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZCOJXSLDGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021570 | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloroiodomethane | |

CAS RN |

594-04-7 | |

| Record name | Dichloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)